molecular formula C7H8ClN B091823 2-(2-Chloroethyl)pyridine CAS No. 16927-00-7

2-(2-Chloroethyl)pyridine

Cat. No. B091823
CAS RN: 16927-00-7
M. Wt: 141.6 g/mol
InChI Key: FVPGJXXACUQQGV-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)pyridine is a compound that has been studied in various contexts due to its potential applications in chemical synthesis and its structural similarity to other compounds of interest. It is an aromatic heterocycle that has been used in a variety of syntheses and has been the subject of structural and reactivity studies .

Synthesis Analysis

The synthesis of 2-(2-Chloroethyl)pyridine and related compounds has been explored in several studies. For instance, the trans-bis[2-(2-chloroethyl)pyridine]palladium chloride complex has been prepared and characterized, providing insights into the reactivity of 2-(2-Chloroethyl)pyridine when coordinated to a palladium center . Additionally, the synthesis of 1-methyl-2-pyridones from 2-chloromethylpyridines has been described, offering a route for the synthesis of pyridone derivatives starting with 2-picolines . Moreover, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine using a selective chlorinating reagent from 2-methylpyridine N-oxide has been reported, demonstrating the versatility of chloromethylpyridine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of 2-(2-Chloroethyl)pyridine has been investigated through various spectroscopic and computational methods. The X-ray structure of the trans-bis[2-(2-chloroethyl)pyridine]palladium chloride complex has been determined, revealing the trans isomer with respect to the palladium center . Additionally, the molecular structure and vibrational frequencies of 2,6-bis(chloromethyl)pyridine, a related compound, have been obtained using density functional theory (DFT) and compared with experimental data, providing insights into the structural characteristics of chloromethylpyridine derivatives .

Chemical Reactions Analysis

The reactivity of 2-(2-Chloroethyl)pyridine has been studied in various chemical reactions. For example, the elimination reaction of the trans-bis[2-(2-chloroethyl)pyridine]palladium chloride complex with quinuclidine has been investigated, showing the formation of vinylpyridine and chloroethylpyridine . The study of photoadducts of chloroethylenes with 2-pyrones has also revealed the formation of cycloadducts and their subsequent reactions, which may involve chlorinated ethenyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chloroethyl)pyridine and related compounds have been characterized through various studies. The bioassay of 2-(chloromethyl)pyridine hydrochloride, a structurally similar compound, has been conducted to assess its carcinogenicity, providing data on its biological effects . The thermodynamic functions of 2,6-bis(chloromethyl)pyridine have been calculated, offering information on its stability and reactivity .

Scientific Research Applications

General Applications of 2-(2-Chloroethyl)pyridine

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-(2-Chloroethyl)pyridine is a type of pyridinium salt. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
  • Methods of Application : The specific methods of application can vary widely depending on the research topic and the desired outcome. Generally, these compounds are used in synthetic routes due to their reactivity .

Specific Experiment Involving 2-(2-Chloroethyl)pyridine

  • Scientific Field : Organic Chemistry
  • Application Summary : In a specific experiment, 2-(2-Chloroethyl)pyridine was used as a substrate in a base-induced β-elimination reaction .
  • Methods of Application : The substrate 2-(2-Chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .
  • Results or Outcomes : The second order rate constant for this reaction is kNOH = 4.59 × 10−4 dm3 mol−1 s−1 .
  • Scientific Field : Organic Chemistry
  • Application Summary : Pyridinium salts, which include 2-(2-Chloroethyl)pyridine, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
  • Methods of Application : The specific methods of application can vary widely depending on the research topic and the desired outcome. Generally, these compounds are used in synthetic routes due to their reactivity .
  • Scientific Field : Organic Chemistry
  • Application Summary : Pyridinium salts, which include 2-(2-Chloroethyl)pyridine, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
  • Methods of Application : The specific methods of application can vary widely depending on the research topic and the desired outcome. Generally, these compounds are used in synthetic routes due to their reactivity .

Safety And Hazards

2-(2-Chloroethyl)pyridine is classified as a Category 2 flammable liquid (H225), and it can cause acute toxicity if swallowed (H302), inhaled (H332), or in contact with skin (H312) . It can also cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

2-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGJXXACUQQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276770
Record name 2-(2-chloroethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)pyridine

CAS RN

16927-00-7
Record name 2-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroethyl)pyridine
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Synthesis routes and methods

Procedure details

2-(Pyridin-2-yl)ethanol (1 g, 8.12 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (10 ml) at rt for 3 hrs. The solvent was removed to get a crude 2-(2-chloroethyl)pyridine. Then following General Procedure A, the title compound (1.69 g, 79%) was prepared from 2-amino-4-chlorobenzenethiol (1.6 g, 9.74 mmol), K2CO3 (3.36 g, 24.36 mmol) in DMF (20 ml).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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